![molecular formula C12H13NO5 B1306409 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid CAS No. 1008005-65-9](/img/structure/B1306409.png)

2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

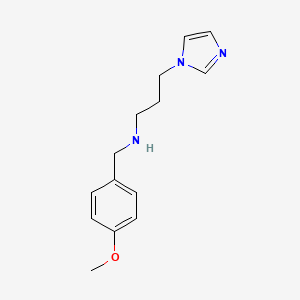

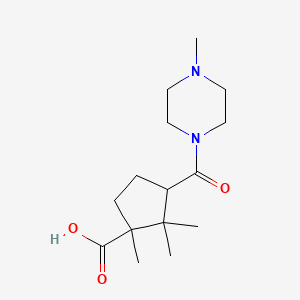

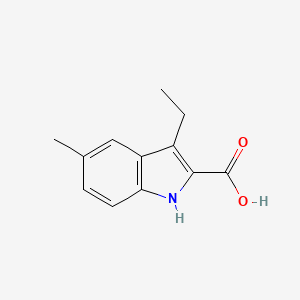

“2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid” is a compound with the molecular formula C12H13NO5 . It has a molecular weight of 251.235 . The compound is also known as Alanine, N-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-;2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)propanoic acid;2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid .

Molecular Structure Analysis

The molecular structure of “2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid” involves a benzodioxine ring attached to a carbonyl group, which is further linked to an amino-propionic acid group .

Physical And Chemical Properties Analysis

The compound has a boiling point of 523.3±50.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 .

Applications De Recherche Scientifique

Radioisotope Labeling

- An efficient method was developed to label L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for use in mammalian metabolic studies. This involved the synthesis of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (L-DOPS) using 2,3-dihydro-benzo[1,4]dioxine derivatives (Kurosawa & Nishioka, 1996).

Anti-inflammatory Activity

- Research explored the anti-inflammatory properties of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. The study compared these with other anti-inflammatory agents, identifying the highest activity in specific compounds (Vazquez, Rosell, & Pujol, 1997).

Synthetic Methodology

- A method for synthesizing 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes using silica-bonded propylpiperazine-N-sulfamic acid as a catalyst was developed. This process had advantages like high yields, short reaction time, and reusability of the catalyst (Khorami & Shaterian, 2014).

Synthetic Chemistry Applications

- Research showed the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives through oxidative aminocarbonylation. This process achieved significant stereoselectivity and was used in various synthetic applications (Gabriele et al., 2006).

Flavor Generation

- A study demonstrated that carbonyl-amino acid complexes are important in generating flavors in cheese extracts. Amino acids like valine, leucine, and others were crucial in flavor-generating reactions with carbonyls (Griffith & Hammond, 1989).

Catalysis and Reaction Studies

- Several studies have explored the reactions of acetylenecarboxylic acid with amines, leading to hydrolysis products and detailing the properties of these compounds (Iwanami et al., 1964).

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXJXWXLCPYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)